molecular formula C8H5BrFNS B2392716 3-(bromomethyl)-6-fluorobenzo[d]isothiazole CAS No. 851634-48-5

3-(bromomethyl)-6-fluorobenzo[d]isothiazole

Cat. No.: B2392716
CAS No.: 851634-48-5
M. Wt: 246.1
InChI Key: CDEJGOXGPFYOMS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-fluorobenzo[d]isothiazole (CAS 851634-48-5) is a versatile benzisothiazole derivative highly valued in medicinal chemistry as a critical synthetic building block. Its core structure, featuring a bromomethyl group and a fluorine atom on the aromatic system, makes it a privileged scaffold for constructing novel bioactive molecules. The bromomethyl group is a highly reactive handle that readily undergoes further functionalization, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies . The benzo[d]isothiazole core is a significant pharmacophore in antimicrobial research. Isothiazolinone derivatives, including benzisothiazolinone (BIT), are widely recognized for their potent microbicide and fungicide mode of action . Furthermore, the thiazole nucleus is a prominent feature in many authorized antimicrobial drugs and is a central focus in the development of novel agents to combat antimicrobial resistance (AMR) through rational drug design . Beyond antimicrobial applications, this compound serves as a key intermediate in developing potent anticancer agents. Structural analogs, such as 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds, have demonstrated low nM antiproliferative activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization . The fluorine atom can enhance a compound's metabolic stability, membrane permeability, and binding affinity, making it a valuable modification in lead optimization . Researchers utilize this compound to explore these therapeutic areas by creating hybrid compounds and probing novel mechanisms of action. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(bromomethyl)-6-fluoro-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEJGOXGPFYOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SN=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-6-fluorobenzo[d]isothiazole typically involves the bromination of 1,2-benzisothiazole derivatives. One common method includes the reaction of 1,2-benzisothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-6-fluorobenzo[d]isothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzisothiazole derivatives.

    Oxidation Reactions: Formation of sulfoxides and sulfones.

    Reduction Reactions: Formation of methyl-substituted benzisothiazole derivatives.

Scientific Research Applications

Synthesis of 3-(Bromomethyl)-6-fluorobenzo[d]isothiazole

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

  • Electrophilic Bromination : Utilizes brominating agents to introduce the bromomethyl group.
  • Fluorination Techniques : Various fluorination methods can be employed to achieve the desired fluorine substitution at the 6-position.

These synthetic strategies are critical for producing the compound in sufficient quantities for research and application.

Biological Activities

Research indicates that compounds containing the benzo[d]isothiazole moiety exhibit a wide range of biological activities. Notably, this compound has shown potential in several key areas:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antibacterial properties against various strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial cell division, similar to established sulfonamide drugs .

Bacteria TestedZone of Inhibition (mm)Concentration (mM)
E. coli108
S. aureus98
B. subtilis88
S. epidermidis78

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer activity. Compounds derived from benzo[d]isothiazoles have been identified as potent antimitotic agents, indicating their potential use in cancer therapy .

Therapeutic Applications

The unique properties of this compound position it as a candidate for various therapeutic applications:

  • Antimicrobial Agents : Its efficacy against bacterial infections makes it a candidate for developing new antibiotics.
  • Anticancer Drugs : The potential antitumor activity could lead to novel treatments for cancer.
  • Neurological Disorders : Compounds with similar structures have been investigated for their role as modulators in neurological conditions, such as Parkinson’s disease .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the antibacterial activity of derivatives of benzo[d]isothiazoles, including this compound, demonstrating its effectiveness against resistant bacterial strains.
  • Anticancer Research : Investigations into the cytotoxic effects of related compounds have shown promising results in inhibiting cancer cell proliferation, suggesting that further exploration into this compound could yield beneficial therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-6-fluorobenzo[d]isothiazole involves its interaction with specific molecular targets within biological systems. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound may also interfere with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Substituent Position and Reactivity

The bromomethyl group at position 3 distinguishes this compound from analogs with alternative substituents or substitution patterns. For example:

  • 6-Bromo-3-chlorobenzo[d]isoxazole (CAS 401567-43-9): This isoxazole derivative (S replaced by O) has bromine at position 6 and chlorine at position 3. The chlorine atom is a weaker leaving group compared to bromomethyl, making it less reactive in nucleophilic substitutions .
Compound Substituents Heteroatoms Molecular Weight* Key Reactivity/Applications
3-(Bromomethyl)-6-fluorobenzo[d]isothiazole BrCH2 (C3), F (C6) S, N ~246.1 Alkylation agent; drug intermediate
6-Bromo-3-chlorobenzo[d]isoxazole Br (C6), Cl (C3) O, N ~232.4 Limited alkylation utility
6-Fluoro-3-phenylbenzo[d]isoxazole F (C6), Ph (C3) O, N 213.21 Steric bulk reduces solubility

*Molecular weights calculated from empirical formulas where necessary.

Heterocycle Core Differences

The substitution of sulfur (isothiazole) with oxygen (isoxazole) in analogs significantly alters electronic properties:

  • 6-Fluorobenzo[d]isothiazol-3(2H)-one (): The ketone group at position 3 increases polarity but eliminates the bromomethyl’s alkylation capability.
  • Imidazo[2,1-b][1,3]thiazoles (e.g., CAS 1707581-02-9): These fused-ring systems exhibit distinct electronic profiles due to additional nitrogen atoms, impacting binding affinity in drug design .

Key Research Findings

  • Synthetic Utility : Bromomethyl-substituted benzothiazoles are pivotal intermediates for constructing kinase inhibitors and antimicrobial agents.
  • Stability : Fluorine at position 6 reduces ring oxidation compared to unsubstituted benzothiazoles, as observed in related fluorinated isoxazoles .
  • Challenges : The bromomethyl group’s lability requires careful handling under anhydrous conditions, contrasting with more stable methyl or phenyl analogs .

Biological Activity

3-(Bromomethyl)-6-fluorobenzo[d]isothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a bromomethyl group and a fluorine atom on a benzo[d]isothiazole scaffold, contributing to its electrophilic nature and reactivity. The presence of these substituents significantly influences its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds with the benzo[d]isothiazole moiety have shown promising antimicrobial properties. In particular, derivatives of this compound have been tested against various bacterial strains, demonstrating significant inhibition rates.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The bromomethyl group may facilitate the binding to enzymes involved in critical metabolic pathways, leading to disrupted cellular functions.
  • Receptor Modulation : The compound may also act on various receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
3-(Chloromethyl)-6-fluorobenzo[d]isothiazoleChloromethyl instead of bromomethylDifferent halogen may affect reactivity
3-(Bromomethyl)-5-fluorobenzo[d]isothiazoleFluorine at 5-positionVariation in position alters biological activity
2-(Bromomethyl)benzo[d]isothiazoleBromomethyl at 2-positionDifferent positioning may influence properties

This comparison highlights how variations in substituents and their positions on the isothiazole ring can significantly impact both chemical behavior and biological activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial potency of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µM against S. aureus, suggesting potential as an antimicrobial agent .
  • Anticancer Activity : In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines, showing promise as a therapeutic agent in oncology. Further research is needed to elucidate the exact pathways involved .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(bromomethyl)-6-fluorobenzo[d]isothiazole, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step approach is often employed:

Halogenation : Introduce bromine at the 3-position via electrophilic substitution using bromine in acetic acid or HBr/H₂O₂ under reflux (60–80°C).

Functionalization : Attach the fluorobenzene moiety using nucleophilic aromatic substitution (e.g., KF in DMSO at 120°C for 6–12 hours).
Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of precursor to halogenating agent) and inert atmospheres (argon/nitrogen) to prevent side reactions . Polar aprotic solvents like DMF enhance reactivity but may increase byproduct formation if not carefully monitored .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : The bromomethyl group (-CH₂Br) appears as a triplet at δ 4.2–4.5 ppm (¹H) due to coupling with adjacent protons. Fluorine substitution at the 6-position deshields neighboring carbons, shifting ¹³C signals to δ 115–120 ppm .
  • IR Spectroscopy : C-Br stretch (~550–600 cm⁻¹) and C-F stretch (~1,220 cm⁻¹) confirm functionalization.
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z 260–265 (exact mass depends on isotopic abundance of Br/F) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Electrostatic Potential Maps : Identify reactive sites for substitution (e.g., bromine at C3 as a leaving group for nucleophilic attack).
  • Docking Studies : Use crystal structures of target proteins (e.g., kinases or antimicrobial targets) to predict binding affinities. For example, the benzothiazole core may interact with hydrophobic pockets via π-π stacking, while fluorine enhances membrane permeability .
  • ADMET Prediction : Tools like SwissADME assess logP (target <5 for oral bioavailability) and metabolic stability .

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables such as solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time.
  • Orthogonal Validation : Confirm cytotoxicity via MTT, ATP-based, and caspase-3 assays. For example, a compound showing low IC₅₀ in MTT but high in ATP assays may induce apoptosis via non-metabolic pathways .
  • Batch Purity Analysis : Use HPLC (≥95% purity) to rule out impurities as confounding factors .

Q. How can regioselectivity challenges during functionalization (e.g., competing bromination at adjacent positions) be mitigated?

  • Methodological Answer :
  • Directing Groups : Install temporary groups (e.g., -NO₂) at the 6-position to block undesired bromination. Remove post-reaction via reduction (e.g., H₂/Pd-C) .
  • Lewis Acid Catalysts : Use FeCl₃ or AlCl₃ to enhance electrophilic substitution at the 3-position.
  • Microwave-Assisted Synthesis : Short reaction times (10–20 minutes) minimize side reactions .

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